Furazonal

Description

Furazolidone (CAS 67-45-8), chemically designated as 3-(5-nitrofurfurylideneamino)-2-oxazolidinone, is a nitrofuran-class synthetic antibacterial and antiprotozoal agent. Its molecular formula is C₈H₇N₃O₅, and it features a nitro group attached to a furan ring, which is critical for its antimicrobial activity . Furazolidone is historically used in veterinary and human medicine to treat gastrointestinal infections caused by Salmonella, Shigella, and Giardia . However, due to concerns about carcinogenicity and mutagenicity, its use in humans has been restricted in many countries .

Properties

CAS No. |

13185-22-3 |

|---|---|

Molecular Formula |

C7H5N5O3 |

Molecular Weight |

207.15 g/mol |

IUPAC Name |

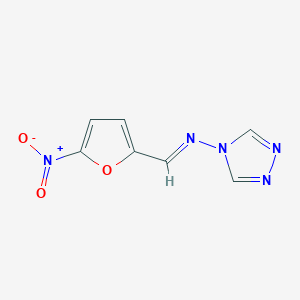

(E)-1-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |

InChI |

InChI=1S/C7H5N5O3/c13-12(14)7-2-1-6(15-7)3-10-11-4-8-9-5-11/h1-5H/b10-3+ |

InChI Key |

QXVYMNMBMPYNAZ-XCVCLJGOSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |

Other CAS No. |

13185-22-3 |

Synonyms |

furazonal |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Nitrofuran Class

Furazolidone belongs to the nitrofuran family, characterized by a nitro group on a furan ring. Key structural analogues include:

| Compound | CAS Number | Molecular Formula | Key Structural Differences | Primary Use |

|---|---|---|---|---|

| Furazolidone | 67-45-8 | C₈H₇N₃O₅ | 2-oxazolidinone backbone + nitrofuran | Antibacterial, antiprotozoal |

| Nitrofurantoin | 67-20-9 | C₈H₆N₄O₅ | Hydantoin ring instead of oxazolidinone | Urinary tract infections |

| Furaltadone | 139-91-3 | C₁₁H₁₂N₄O₆ | Methyl group substitution on the oxazolidinone ring | Veterinary antibacterial |

Key Findings :

Functional Analogues with Overlapping Antimicrobial Spectra

Compounds with similar mechanisms but distinct structures include:

| Compound | Class | Mechanism of Action | Spectrum of Activity |

|---|---|---|---|

| Furazolidone | Nitrofuran | Nitro group reduction → DNA damage | Broad (Gram±, protozoa) |

| Metronidazole | Nitroimidazole | Nitro group reduction → free radical formation | Anaerobes, protozoa |

| Chloramphenicol | Amphenicol | Inhibits bacterial protein synthesis | Broad (Gram±, rickettsiae) |

Key Findings :

- Furazolidone and metronidazole both rely on nitro group activation but differ in target pathogens; metronidazole is ineffective against Salmonella .

- Chloramphenicol lacks antiprotozoal activity but shares furazolidone’s broad antibacterial coverage .

Pharmacokinetic and Toxicological Comparisons

Pharmacokinetic Profiles

| Parameter | Furazolidone | Nitrofurantoin | Metronidazole |

|---|---|---|---|

| Bioavailability | 10–20% | 40–50% | >90% |

| Half-life (hrs) | 1–2 | 0.3–1 | 6–8 |

| Metabolism | Hepatic (nitro-reduction) | Hepatic (nitro-reduction) | Hepatic (oxidation) |

| Excretion | Renal (10%) | Renal (30–40%) | Renal (60–80%) |

Key Findings :

Toxicity and Regulatory Status

| Compound | Carcinogenicity (IARC) | Mutagenicity | Current Regulatory Status |

|---|---|---|---|

| Furazolidone | Group 2B (possible) | Positive (Ames test) | Banned in EU/US for human use |

| Nitrofurantoin | Group 3 (not classifiable) | Negative at therapeutic doses | Approved for UTIs in humans |

| Metronidazole | Group 2B (possible) | Positive (in vitro) | Restricted use in pregnancy (US/EU) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.